Versatile Scaffold for Generating Low Nanomolar sEH Inhibitors via Piperidine Functionalization
While 1-Ethyl-3-(piperidin-4-yl)urea itself is an intermediate, its value is demonstrated by the activity of its direct derivatives. Acylation of the piperidine NH yields 1-aryl-3-(1-acylpiperidin-4-yl)urea analogs such as CAY10640, which inhibits recombinant human and mouse sEH with IC50 values of 0.4 nM [1]. In contrast, analogous compounds where the piperidine was replaced with flexible acyclic linkers (e.g., compound 2c in Shen et al., 2009) showed a 40-fold right shift in cellular DHET assay potency relative to enzyme IC50, indicating poor cell permeability [2]. The piperidine template is therefore critical for maintaining both enzyme potency and cellular activity.
| Evidence Dimension | Enzymatic inhibitory potency (IC50) of derived final compounds vs. cellular assay shift |
|---|---|
| Target Compound Data | Derivatives of 1-ethyl-3-(piperidin-4-yl)urea (e.g., CAY10640) achieve IC50 = 0.4 nM against human sEH. |
| Comparator Or Baseline | Non-piperidine analog (compound 2c, an acid-containing derivative) shows 40-fold right shift in cellular DHET assay vs. enzyme IC50. |
| Quantified Difference | Piperidine-containing derivatives maintain a tight correlation between enzyme and cellular potency (ratio ~1), whereas non-piperidine analogs show a 40-fold loss in cellular activity. |
| Conditions | Recombinant human sEH fluorescence assay; HEK293 cell-based 14,15-EET to 14,15-DHET conversion assay. |
Why This Matters
Procurement of 1-ethyl-3-(piperidin-4-yl)urea enables direct synthesis of advanced leads with predictable translational potency from enzyme to cell, avoiding scaffolds that disconnect the two measures.
- [1] Cayman Chemical. (2024). CAY10640 Product Information. Bertin Bioreagent. View Source
- [2] Shen, H. C., Ding, F. X., Wang, S., Deng, Q., Zhang, X., Chen, Y., ... & Colletti, S. L. (2009). Discovery of a highly potent, selective, and bioavailable soluble epoxide hydrolase inhibitor with excellent ex vivo target engagement. Journal of Medicinal Chemistry, 52(16), 5009-5012. View Source
